molecular formula C32CoF16N8 B15155735 Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-

Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-

Cat. No.: B15155735
M. Wt: 859.3 g/mol
InChI Key: OFILAZNRYPZFNX-UHFFFAOYSA-N
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Description

The compound Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-... (hereafter referred to as Co-HFHD) is a fluorinated macrocyclic cobalt complex characterized by a highly substituted, electron-deficient aromatic backbone. Its structure includes 16 fluorine atoms and six nitrogen atoms arranged in a nonacyclic framework, creating a rigid coordination environment for the central Co²⁺ ion. This ligand architecture facilitates strong metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) interactions, which are critical for its optical and redox properties .

Co-HFHD exhibits a 1:2 binding stoichiometry with Co²⁺, as confirmed by fluorescence quenching studies. The large HOMO-LUMO energy gap (ΔE ≈ 4.2 eV) in the free ligand narrows upon Co²⁺ coordination, stabilizing the complex and reducing fluorescence intensity due to weakened intramolecular charge transfer (ICT) . Applications include chemosensing for Co²⁺ in environmental samples, with a detection limit of 0.925 mM .

Properties

Molecular Formula

C32CoF16N8

Molecular Weight

859.3 g/mol

IUPAC Name

cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

OFILAZNRYPZFNX-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2]

Origin of Product

United States

Preparation Methods

The synthesis of this compound typically involves the use of cobalt salts and fluorinated organic precursors. The reaction conditions often require a controlled environment to ensure the proper formation of the complex structure. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state cobalt complexes.

    Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride or hydrogen gas.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine, also known as Cobalt(II) hexadecafluorophthalocyanine, is a complex organic compound with potential applications in various scientific research fields .

Basic Information

  • CAS Number : 52629-20-6
  • Molecular Formula : C32CoF16N8
  • Molecular Weight : 859.32
  • Melting Point : >300 °C

Potential Applications

While the provided search results do not offer specific applications of Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine, they do indicate its availability for research purposes, suggesting its potential use in various scientific and experimental contexts . Phthalocyanines and their derivatives are often used in the following applications:

  • Catalysis : Phthalocyanine complexes can act as catalysts in various chemical reactions . The presence of a cobalt center and the extensive fluorination may modify its catalytic properties .
  • Materials Science : These compounds can be used in the creation of novel materials with specific optical, electronic, or magnetic properties .
  • Dyes and Pigments : Phthalocyanines are widely used as dyes and pigments because of their intense color and stability . The fluorinated derivative might offer unique coloristic properties or enhanced stability .
  • Optoelectronics : Phthalocyanines are used in organic electronic devices such as solar cells and organic light-emitting diodes (OLEDs) . The fluorinated derivative may have improved electronic properties .

Safety and Restrictions

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to coordinate with various ligands and substrates. The multiple nitrogen atoms in its structure allow for strong binding interactions with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity and function. The pathways involved often include electron transfer processes and the formation of intermediate complexes .

Comparison with Similar Compounds

Fluorinated Macrocyclic Cobalt Complexes

Co-HFHD is distinguished from other fluorinated cobalt complexes by its unique hexadecafluoro substitution pattern, which enhances electron-withdrawing effects and metal-binding selectivity. Below is a comparative analysis:

Compound Structure Detection Limit (Co²⁺) HOMO-LUMO Gap (eV) Applications References
Co-HFHD Hexadecafluoro-substituted nonacyclic ligand 0.925 mM 4.2 (ligand) → 3.1 (complex) Environmental Co²⁺ sensing
Ligand 16-Co²⁺ Pyridazine-naphthalene hybrid 0.925 mM 4.5 → 3.3 Fluorescence quenching-based sensing
Sensor 18-Co³⁺ Diethylaminosalicylaldehyde-diethylenetriamine complex N/A N/A Colorimetric Co²⁺ detection

Key Findings :

  • Fluorinated ligands like Co-HFHD and Ligand 16 exhibit stronger ICT modulation than non-fluorinated analogs due to electron-withdrawing fluorine atoms, which polarize the ligand framework .
  • Sensor 18 undergoes oxidation to form a diamagnetic Co³⁺ complex, enabling colorimetric detection via LMCT transitions (absorption shift from 360 nm to 420 nm) .
Schiff Base Cobalt Sensors

Schiff bases such as 171 and 172 (carbazole-derived probes) differ from Co-HFHD in their flexibility and conjugation pathways:

Compound Absorption/Emission (nm) Selectivity Detection Limit Mechanism
171 376/495 High for Co²⁺ <10⁻¹⁴ M CHEF-induced blue shift (448→375 nm)
172 333/397 Low N/A No spectral shift
Co-HFHD N/A Moderate 0.925 mM ICT quenching

Key Findings :

  • Compound 171 outperforms Co-HFHD in sensitivity (detection limit <10⁻¹⁴ M) due to its extended π-conjugation and chelation-enhanced fluorescence (CHEF) effect .
  • Co-HFHD lacks the solvent-dependent red shifts observed in Schiff bases, as its rigid fluorinated structure minimizes solvatochromism .

Key Findings :

  • Cobalamin’s corrin ring supports Co³⁺ stabilization via axial ligation to 5,6-dimethylbenzimidazole (DMB), a feature absent in Co-HFHD .
  • Co-HFHD’s synthetic fluorinated structure lacks the biosynthetic intermediates (e.g., L-threonine, DMB) required for corrinoid assembly in Lactobacillus strains .
Common Co²⁺ Complexes in Aqueous Media

Compared to simple hydrated Co²⁺ species:

Complex Structure Color Applications
[Co(H₂O)₆]²⁺ Octahedral Pink Reference ion in spectroscopy
[CoCl₄]²⁻ Tetrahedral Blue Humidity sensing
Co-HFHD Macrocyclic Yellow (LMCT) Selective Co²⁺ detection

Key Findings :

  • Co-HFHD’s macrocyclic ligand field stabilizes Co²⁺ more effectively than [Co(H₂O)₆]²⁺, reducing ligand substitution rates .
  • The LMCT transition in Co-HFHD (420 nm) contrasts with the d-d transitions of [Co(H₂O)₆]²⁺ (512 nm) and [CoCl₄]²⁻ (670 nm) .

Biological Activity

Cobalt(II) 5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-, commonly referred to as Cobalt(II) hexadecafluorophthalocyanine (CAS No. 52629-20-6), is a complex compound with notable biological activities and applications in various fields such as photodynamic therapy (PDT) and catalysis. This article explores its biological activity based on recent studies and findings.

Cobalt(II) hexadecafluorophthalocyanine has the following chemical properties:

  • Molecular Formula : C32CoF16N8
  • Molecular Weight : 859.32 g/mol
  • Purity : Typically around 95% for research applications

Photodynamic Therapy (PDT)

One of the significant applications of cobalt(II) hexadecafluorophthalocyanine is its role as a photosensitizer in photodynamic therapy. PDT utilizes light-activated compounds to produce reactive oxygen species (ROS) that can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.

  • Light Activation : Upon exposure to specific wavelengths of light (typically in the near-infrared region), cobalt(II) hexadecafluorophthalocyanine generates singlet oxygen (1O2^1O_2), which is cytotoxic to cancer cells.
  • Selectivity : The compound exhibits a low tendency to aggregate and has high singlet oxygen quantum yield and photostability . This allows for effective targeting of diseased tissues.

Case Studies

  • In Vitro Studies : Research has demonstrated that cobalt(II) hexadecafluorophthalocyanine effectively induces cell death in various cancer cell lines when activated by light. The compound showed significant phototoxicity against melanoma and breast cancer cells in controlled laboratory settings .
  • In Vivo Studies : Animal studies have indicated that this compound can effectively target tumors with minimal side effects on healthy tissues. The fast clearance from healthy parts of the body and specific retention in diseased tissues enhances its therapeutic potential .

Comparative Analysis with Other Photosensitizers

CompoundAbsorption Range (nm)Quantum YieldToxicity Level
Cobalt(II) Hexadecafluorophthalocyanine670 - 800HighLow
Aluminum Phthalocyanine630 - 670ModerateModerate
Porphyrin Derivatives400 - 700HighHigh

The table above illustrates the advantages of cobalt(II) hexadecafluorophthalocyanine over other common photosensitizers used in PDT.

Research Findings

Recent studies have focused on the redox properties of cobalt complexes and their interactions with biological systems:

  • Redox Conversion : The conversion from cobalt(II) to cobalt(III) complexes has been studied extensively. This conversion can be induced by various ligands and is crucial for understanding the reactivity and biological interactions of cobalt complexes in therapeutic applications .
  • Biocompatibility : Cobalt complexes are being investigated for their biocompatibility and potential use in drug delivery systems due to their ability to form stable complexes with biomolecules .

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